molecular formula C10H11BrN2O2S B6716128 N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide

Cat. No.: B6716128
M. Wt: 303.18 g/mol
InChI Key: MHDDSJNJEQPGDR-UHFFFAOYSA-N
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Description

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a methanesulfonamide group attached to the indole nitrogen via a methylene bridge.

Properties

IUPAC Name

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2S/c1-16(14,15)12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDSJNJEQPGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formylation: The brominated indole is then subjected to formylation using formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methanesulfonamide Formation: The formylated product is reacted with methanesulfonamide in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

Scientific Research Applications

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonamide group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including:

    Enzyme Inhibition: It can inhibit enzymes involved in disease pathways, such as kinases and proteases.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    N-[(5-chloro-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(5-fluoro-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a fluorine atom instead of bromine.

    N-[(5-methyl-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a methyl group instead of bromine.

These similar compounds exhibit different biological activities and properties due to the variations in their substituents, highlighting the importance of the bromine atom in this compound.

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